1-(4-methoxyphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features an imidazole ring fused with a diazole ring, and is substituted with methoxyphenyl and triphenyl groups
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with triphenylamine in the presence of a suitable catalyst can lead to the formation of the desired imidazo[1,2-a][1,3]diazole core . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxyphenyl groups and exhibits similar biological activities.
5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione: Another heterocyclic compound with potential therapeutic applications. The uniqueness of 1-(4-METHOXYPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE lies in its specific structural arrangement and the presence of both imidazole and diazole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C30H23N3O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C30H23N3O/c1-34-26-19-17-25(18-20-26)33-27(22-11-5-2-6-12-22)21-32-29(24-15-9-4-10-16-24)28(31-30(32)33)23-13-7-3-8-14-23/h2-21H,1H3 |
InChI Key |
NWUXFJZALNMQGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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